2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dichlorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N5OS/c1-10-3-2-4-11(7-10)16-22-23-17(24(16)20)26-9-15(25)21-14-6-5-12(18)8-13(14)19/h2-8H,9,20H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWQFRFDDYTTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide is a member of the triazole family, known for its diverse biological activities. The triazole ring structure has been extensively studied for its potential in medicinal chemistry, particularly as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C17H14Cl2N5OS
- Molecular Weight : 431.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to the presence of the triazole ring and the sulfanyl group. These structural features enable it to interact with various biological targets:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in critical metabolic pathways. For instance, it has been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties against a range of bacteria and fungi by disrupting cell wall synthesis or inhibiting nucleic acid synthesis .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .
Biological Activity Summary
Case Studies
- Anticancer Efficacy : In a study published in Frontiers in Pharmacology, derivatives of triazoles were screened against various cancer cell lines. The compound demonstrated significant cytotoxicity against colon carcinoma (HCT116) and breast cancer (MCF-7) cell lines with IC50 values indicating potent activity .
- Antimicrobial Testing : Research conducted on similar triazole derivatives highlighted their effectiveness against multi-drug resistant strains of bacteria. The mechanism involved disruption of bacterial membrane integrity and inhibition of protein synthesis .
Research Findings
Recent literature emphasizes the importance of the triazole scaffold in drug design:
- A review article noted that triazole derivatives exhibit a broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects .
- Another study highlighted the potential of sulfanyltriazoles to overcome resistance in HIV strains, suggesting their utility as lead compounds in antiviral drug development .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is C17H18Cl2N6OS, with a molecular weight of approximately 418.5 g/mol. The structure features a triazole ring, which is known for its biological activity, along with a dichlorophenyl group that enhances its pharmacological properties.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide exhibit significant anticancer activity. For instance:
- Mechanism of Action : The triazole moiety is often associated with the inhibition of specific enzymes involved in cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways .
- Case Studies : In vitro studies demonstrated that derivatives of this compound displayed cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa, with IC50 values indicating effective growth inhibition at low concentrations .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Triazole derivatives are frequently studied for their ability to inhibit the growth of bacteria and fungi:
- Research Findings : A study indicated that related compounds possess broad-spectrum antimicrobial activity against various pathogens, suggesting that this compound may also exhibit similar effects .
Potential Therapeutic Applications
Given its biological properties, this compound has potential applications in:
- Cancer Therapy : As a lead compound for developing new anticancer drugs targeting specific pathways in tumor cells.
- Infectious Diseases : As a candidate for treating infections caused by resistant bacterial strains due to its antimicrobial properties.
Preparation Methods
Core Synthetic Strategies
Formation of the 1,2,4-Triazole Ring System
The 1,2,4-triazole core is typically constructed via cyclization reactions involving hydrazine derivatives. A common precursor is 3-(3-methylphenyl)-4H-1,2,4-triazol-3-amine, which can be synthesized by reacting 3-methylphenylguanidine with a carbonyl source such as succinic anhydride under reflux conditions. Key steps include:
Detailed Methodologies
Traditional Stepwise Synthesis
Synthesis of 5-(3-Methylphenyl)-4H-1,2,4-Triazol-3-Amine
- Reagents : 3-Methylbenzohydrazide (1.0 eq), cyanogen bromide (1.2 eq), ethanol.
- Procedure :
- Yield : 68–72%.
Thiolation of the Triazole Core
- Reagents : Triazole amine (1.0 eq), Lawesson’s reagent (0.5 eq), toluene.
- Procedure :
- Yield : 85–90%.
Alkylation with N-(2,4-Dichlorophenyl)-2-Bromoacetamide
Comparative Analysis of Methods
| Parameter | Traditional Method | Microwave Method |
|---|---|---|
| Reaction Time | 22–24 hours | 15 minutes |
| Overall Yield | 55–60% | 75–80% |
| Purity (HPLC) | 95–97% | 98–99% |
| Energy Consumption | High | Low |
Characterization and Validation
Industrial Scalability Challenges
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be maximized?
- Methodology :
- Step 1 : Start with the condensation of 4-amino-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(2,4-dichlorophenyl)acetamide. Use triethylamine (TEA) as a base in anhydrous dioxane under nitrogen atmosphere to minimize side reactions .
- Step 2 : Optimize molar ratios (e.g., 1:1.2 for thiol to chloroacetamide) and temperature (20–25°C) to prevent decomposition of reactive intermediates.
- Step 3 : Purify via recrystallization from ethanol-DMF mixtures to remove unreacted starting materials .
- Yield Enhancement : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Adjust solvent polarity during purification to improve crystal formation .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Techniques :
- X-ray Crystallography : Resolve the 3D structure to confirm sulfanyl-acetamide linkage geometry and substituent orientation. Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data .
- NMR : Employ - and -NMR (DMSO-d6) to verify aromatic protons (δ 7.2–8.1 ppm) and acetamide carbonyl (δ 168–170 ppm).
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z 448.05) .
Q. How can researchers assess the compound’s stability under experimental conditions?
- Stability Protocols :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) in nitrogen (25–400°C, 10°C/min) to identify decomposition points.
- Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hours; analyze via HPLC for degradation products .
- Light Sensitivity : Store in amber vials at –20°C under inert gas to prevent photolytic cleavage of the sulfanyl group .
Advanced Research Questions
Q. What computational strategies can predict the compound’s reactivity or biological target interactions?
- Approaches :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model electron density distribution, identifying nucleophilic (triazole amino group) and electrophilic (dichlorophenyl) sites .
- Molecular Docking : Perform AutoDock Vina simulations against targets like COX-2 or EGFR kinase (PDB IDs: 5KIR, 1M17) to predict binding affinities. Focus on hydrogen bonding with the acetamide carbonyl and hydrophobic interactions with the dichlorophenyl group .
- ADMET Prediction : Utilize SwissADME to assess bioavailability (e.g., LogP ~3.5) and toxicity risks (e.g., Ames test mutagenicity flags) .
Q. How can contradictory results in biological activity studies be systematically addressed?
- Resolution Framework :
- Step 1 : Validate assay reproducibility using standardized protocols (e.g., MTT assay for cytotoxicity with positive controls like doxorubicin) .
- Step 2 : Compare activity across cell lines (e.g., HeLa vs. MCF-7) to identify tissue-specific effects.
- Step 3 : Analyze metabolite profiles (LC-MS) to detect instability or prodrug activation .
- Case Study : If anti-inflammatory activity conflicts, test in vivo models (e.g., carrageenan-induced paw edema) to confirm ex vivo results .
Q. What are the best practices for designing derivatives to explore structure-activity relationships (SAR)?
- Design Principles :
- Variation of Substituents : Modify the 3-methylphenyl group to electron-withdrawing (e.g., 3-CF) or bulky groups (e.g., cycloheptyl) to assess steric and electronic effects on activity .
- Bioisosteric Replacement : Replace the sulfanyl group with sulfonyl or methylene to evaluate hydrogen-bonding capacity .
- Hybridization : Fuse with pyrazole or oxadiazole moieties (e.g., as in ) to enhance π-π stacking with protein targets .
- Synthetic Workflow : Use parallel synthesis (e.g., 96-well plates) for high-throughput derivative generation .
Data Contradiction Analysis
- Example Issue : Discrepancies in reported IC values for kinase inhibition.
- Root Cause : Variability in assay conditions (e.g., ATP concentration, incubation time).
- Solution : Re-test under standardized ATP levels (1 mM) with kinetic measurements (0–60 min) to establish time-dependent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
